Thieno[3,2-b]pyridin-5(4h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-thieno[3,2-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-2-1-6-5(8-7)3-4-10-6/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLURQXCSXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 3,2 B Pyridin 5 4h One and Its Derivatives
Strategies for Constructing the Thieno[3,2-b]pyridin-5(4H)-one Ring System
The fundamental approach to synthesizing the this compound core involves the formation of the fused pyridine (B92270) ring onto a pre-existing thiophene (B33073) ring or the concurrent construction of both rings.
Cyclization Reactions and Annulation Pathways
Cyclization reactions represent a cornerstone in the synthesis of the this compound ring system. These methods typically involve the intramolecular cyclization of appropriately substituted thiophene precursors. A common strategy starts with 3-aminothiophene derivatives, which can undergo cyclization with various reagents to form the pyridinone ring. For instance, the reaction of 3-aminothiophene-2-carboxylates with reagents like acetic anhydride (B1165640) or other acylating agents can lead to the formation of the pyridinone ring, although this may require multiple steps. thieme-connect.com
Annulation, the process of building a new ring onto an existing one, is another key pathway. Diverse and high-yield routes to thieno[3,2-b]pyridin-5-ones have been developed through the intramolecular heteroannulation of 4,5-substituted 3-amino-2-functionalized thiophenes. researchgate.net These precursor thiophenes can be synthesized from accessible starting materials in a sequential one-pot process. researchgate.net The specific functional groups on the thiophene precursor dictate the final substituents on the this compound core.
One notable example involves the reaction of 4-chlorobenzaldehyde (B46862) with thieno[3,2-b]pyridine (B153574) derivatives in the presence of a base, which leads to the formation of 7-(4-chlorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one through a cyclization process.
Regioselective Aza-[3+3] Cycloaddition Approaches
A powerful and regioselective method for constructing the this compound scaffold is the aza-[3+3] cycloaddition reaction. acs.org This approach involves the reaction of a three-atom aza-containing component with a three-carbon component to form the six-membered pyridinone ring.
Specifically, aza-[3+3] cycloaddition of 3-aminothiophenes with α,β-unsaturated carboxylic acids has been successfully employed. acs.orgmdpi.com This method is highly regioselective, meaning that the reactants combine in a specific orientation to produce a single major product. The versatility of this approach allows for the introduction of various functional groups onto the this compound scaffold by choosing appropriately substituted starting materials. acs.orgmdpi.com This strategy has been instrumental in the synthesis of fluorescent derivatives of this compound. acs.org
Advanced Catalytic Methods in this compound Synthesis
Modern organic synthesis has increasingly relied on the use of transition metal catalysts to achieve efficient and selective bond formations. The synthesis of this compound and its derivatives has significantly benefited from these advancements.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. uni-rostock.deacs.org The Suzuki-Miyaura coupling, in particular, has been utilized in the synthesis of this compound derivatives. acs.orgmdpi.com This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst.
In the context of this compound synthesis, the Suzuki-Miyaura reaction is often used to introduce aryl or heteroaryl substituents onto the thiophene or pyridine ring of the scaffold. acs.orgmdpi.com This allows for the fine-tuning of the electronic and photophysical properties of the final molecule. For example, a synthetic approach to fluorescent this compound derivatives employs the Suzuki-Miyaura cross-coupling reaction in conjunction with a regioselective aza-[3+3] cycloaddition. acs.orgmdpi.com Other palladium-catalyzed reactions, such as the Sonogashira coupling, have been used to synthesize related thienopyridone (B2394442) isomers by reacting bromothiophenes with terminal alkynes, followed by an intramolecular C-N bond-forming reaction. mdpi.com
Gold(I)-Catalyzed Intramolecular Hydrothiophenylation
Gold catalysis has emerged as a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. acs.org A novel and efficient method for the synthesis of this compound derivatives involves a gold(I)-catalyzed 6-endo-dig intramolecular hydrothiophenylation. acs.orgnih.govresearchgate.net
This reaction utilizes N-thiophen-3-yl alkynylamides as precursors. acs.orgnih.govresearchgate.net In the presence of a gold(I) catalyst, the sulfur atom of the thiophene ring attacks the alkyne moiety within the same molecule, leading to the formation of the pyridinone ring. acs.orgnih.govresearchgate.net This process is highly regiocontrolled due to the electronic properties of the alkynyl amide group. researchgate.net This methodology has been successfully applied to prepare a series of fluorescent this compound derivatives. acs.orgnih.govresearchgate.net
One-Pot and Multicomponent Synthetic Protocols
Several one-pot procedures have been developed for the synthesis of this compound derivatives. For instance, substituted 7-hydroxythieno[3,2-b]pyridin-5(4H)-ones can be prepared from β-chloropropenonitriles in a one-pot, three-step procedure. thieme-connect.com This involves the reaction with sodium sulfide, followed by substitution with ethyl 4-chloroacetoacetate, and subsequent cyclization and hydrolysis, affording the final products in good to excellent yields. thieme-connect.com
The synthesis of related thieno[3,2-c]pyridin-4-ones has also been achieved through both one-pot and stepwise methods, highlighting the versatility of multicomponent strategies in constructing thienopyridinone cores. researchgate.netrsc.org These reactions often involve the condensation of multiple starting materials, such as 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine (B178648) hydrate. researchgate.netrsc.org While not directly for the [3,2-b] isomer, these examples showcase the power of MCRs in the synthesis of this class of compounds.
Table of
| Methodology | Key Reaction Type | Starting Materials Example | Catalyst/Reagent Example | Key Features | Reference(s) |
| Cyclization/Annulation | Intramolecular Cyclization | 3-Aminothiophene-2-carboxylates | Acetic Anhydride | Stepwise formation of the pyridinone ring | thieme-connect.com |
| Regioselective Aza-[3+3] Cycloaddition | Cycloaddition | 3-Aminothiophenes, α,β-unsaturated carboxylic acids | --- | High regioselectivity, good for introducing diverse functional groups | acs.orgmdpi.com |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | Bromo-thienopyridinone, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4) | Functionalization of the scaffold, tuning of properties | acs.orgmdpi.com |
| Gold(I)-Catalyzed Hydrothiophenylation | Intramolecular Hydrothiophenylation | N-Thiophen-3-yl alkynylamides | Gold(I) catalyst (e.g., [IPrAu(I)]+) | High efficiency, regiocontrolled cyclization | acs.orgnih.govresearchgate.net |
| One-Pot Synthesis | Multistep, single vessel | β-chloropropenonitriles, sodium sulfide, ethyl 4-chloroacetoacetate | Base (e.g., EtONa) | High efficiency, good yields, avoids intermediate isolation | thieme-connect.com |
Mechanistic Investigations of this compound Formation
The formation of the thieno[3,2-b]pyridine fused heterocyclic system is a subject of significant interest in synthetic organic chemistry. Mechanistic studies, while not as extensively detailed for the 5(4H)-one derivative as for some of its isomers, provide insight into the critical bond-forming steps that define the core structure. The investigations generally focus on the sequence of reactions, the characterization of transient species, and the factors that govern the regiochemical and thermodynamic outcomes of the synthesis.
Elucidation of Reaction Pathways and Intermediates
The synthesis of the this compound scaffold is achieved through strategic cyclization reactions where the sequence of bond formation dictates the final architecture. One of the key synthetic routes involves a regioselective aza-[3+3] cycloaddition. acs.org This pathway utilizes 3-aminothiophenes and α,β-unsaturated carboxylic acids as the primary building blocks. acs.org The mechanism proceeds through a series of proposed intermediates, culminating in the formation of the bicyclic lactam.
The reaction is believed to commence with a nucleophilic attack by the amino group of the 3-aminothiophene onto the β-carbon of the α,β-unsaturated carboxylic acid (a Michael addition), or alternatively, through the formation of an initial amide bond followed by intramolecular cyclization. The regioselectivity of this cycloaddition is crucial for ensuring the formation of the desired [3,2-b] fused system over other potential isomers. acs.org
While detailed mechanistic studies for the formation of this compound are specific, comparison with the more broadly studied synthesis of the isomeric thieno[2,3-b]pyridines can offer insights into plausible reaction dynamics. For instance, a common pathway to thieno[2,3-b]pyridines is the Thorpe-Ziegler cyclization. researchgate.net This reaction involves the base-catalyzed intramolecular cyclization of an S-alkylated pyridine-2-thione intermediate bearing a nitrile group. researchgate.netacs.org This process is initiated by the formation of a carbanion, which then attacks the nitrile carbon to form an enamino-nitrile, followed by tautomerization to yield the stable aminothienopyridine product. researchgate.net The formation of key intermediates such as S-alkylated products is a critical step in these types of reactions. acs.org
A proposed pathway for the aza-[3+3] cycloaddition is detailed below:
Table 1: Proposed Intermediates in the Aza-[3+3] Cycloaddition Pathway
| Step | Intermediate Name | Proposed Structure | Description |
|---|---|---|---|
| 1 | Michael Adduct / Amide | (Structure depends on initial reaction) | The initial product formed from the reaction of a 3-aminothiophene with an α,β-unsaturated carboxylic acid. |
| 2 | Open-chain Amide | (Acyclic structure with thiophene and carboxylate moieties) | An intermediate formed prior to the final ring-closing step. |
| 3 | Cyclized Precursor | (Structure of the saturated heterocyclic ring before aromatization) | The direct product of the intramolecular cyclization, which then undergoes a subsequent dehydration or oxidation step. |
The characterization of these intermediates often relies on spectroscopic methods. In related heterocyclic systems, intermediates have been successfully isolated and characterized to confirm the proposed reaction mechanisms. acs.org For example, in the synthesis of certain thieno[2,3-b]pyridines, the intermediate S-alkylated product was isolated before proceeding with the base-catalyzed cyclization. acs.org
Kinetic and Thermodynamic Considerations in Cyclization
The efficiency and outcome of the cyclization reaction to form this compound are governed by both kinetic and thermodynamic factors. These considerations are crucial for optimizing reaction conditions to maximize yield and selectivity.
Kinetic Control: The rate of the cyclization is significantly influenced by reaction conditions such as temperature and the choice of catalyst. In related thienopyridine syntheses, the cyclization step often requires more drastic conditions, such as stronger bases and higher temperatures, compared to the initial alkylation steps. researchgate.net This is necessary to generate the key carbanion intermediates required for the ring closure. researchgate.net The choice of base, from alkali hydroxides (KOH, NaOH) to alkoxides (EtONa, MeONa) and organic bases (piperidine, Et3N), can dramatically affect the reaction rate and success of the cyclization. researchgate.net In the context of the aza-[3+3] cycloaddition, kinetic control is essential for achieving the high regioselectivity required to form the [3,2-b] isomer exclusively. acs.org
Thermodynamic Control: The ultimate driving force for the reaction is the formation of the stable, fused aromatic thienopyridine system. The final product, this compound, can theoretically exist in tautomeric forms: the keto (lactam) form and the enol (lactim) form (5-hydroxythieno[3,2-b]pyridine).
Table 2: Tautomeric Forms of this compound
| Tautomer | Structure | Notes |
|---|---|---|
| Keto Form | This compound | The amide or lactam form. |
Studies on analogous heterocyclic systems, such as 2H-thieno[2,3-b]pyrrol-3(6H)-one, have shown through spectroscopic analysis (¹H NMR and IR) that the keto form is predominantly favored over the enol tautomer in the solid state and in solution. sci-hub.se However, the equilibrium can be shifted toward the enol form by the introduction of certain substituents, such as an adjacent carbonyl group, which can stabilize the enol through intramolecular hydrogen bonding. sci-hub.se The stability of the final product is a key thermodynamic factor that drives the cyclization to completion. researchgate.net
Molecular Engineering and Functionalization of the Thieno 3,2 B Pyridin 5 4h One Scaffold
Strategies for Chemical Derivatization and Diversification
The chemical derivatization of the thieno[3,2-b]pyridin-5(4H)-one scaffold is primarily achieved through a variety of synthetic methodologies that allow for the introduction of diverse functional groups at multiple positions. These strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies and for fine-tuning the properties of the final molecules.
A prominent and versatile method for the synthesis and diversification of the this compound core involves a regioselective aza-[3+3] cycloaddition . This reaction is often employed using 3-aminothiophenes and α,β-unsaturated carboxylic acids as key precursors. acs.orgmdpi.com This approach allows for the construction of the core pyridinone ring onto a pre-functionalized thiophene (B33073), enabling the introduction of substituents on the thiophene ring at an early stage.
Another widely used strategy for diversification, particularly for introducing aryl and heteroaryl moieties, is the Suzuki-Miyaura cross-coupling reaction . acs.org This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds and allows for the attachment of a vast array of boronic acids or esters to a halogenated this compound scaffold. This method has been instrumental in the development of fluorescent derivatives where the electronic properties are tuned by the appended aromatic systems. acs.org
Further diversification is achieved through N-alkylation and N-arylation reactions at the pyridinone nitrogen. These reactions are typically carried out using various alkyl or aryl halides in the presence of a base. This position is critical for modulating the solubility and biological interactions of the molecule.
For the synthesis of more complex, tetrasubstituted this compound derivatives, multi-step synthetic sequences are often employed. iaea.org These sequences can involve a combination of reactions such as halogenation, nitration, reduction, and subsequent functional group interconversions to build up the desired substitution pattern. The ability to introduce multiple and varied substituents is key for creating highly specific molecules for applications like multisite-specific tagging. iaea.org
Influence of Substituent Effects on Electronic and Steric Properties
The electronic and steric properties of the this compound scaffold can be precisely controlled by the nature and position of its substituents. These modifications have a profound impact on the molecule's photophysical properties, such as absorption and fluorescence, as well as its biological activity.
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the scaffold significantly influences its electronic landscape. For instance, in the context of fluorescent derivatives, the choice of functional group can chemically tune the photophysical properties. acs.org Generally, introducing an electron-withdrawing substituent can lead to a bathochromic (red) shift in the fluorescence spectrum, while an electron-donating substituent may cause a hypsochromic (blue) shift. researchgate.net This tunability is crucial for the development of environmentally sensitive probes and fluorescent labels. mdpi.com
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand and predict the effects of substituents on the electronic properties of thienopyridine derivatives. scholarsresearchlibrary.comnih.gov These studies help in elucidating the impact of various functional groups on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate the electronic transitions and photophysical behavior of the molecules. mdpi.com
The steric bulk of substituents also plays a critical role. In the design of kinase inhibitors, for example, the size and shape of substituents can influence the binding affinity and selectivity by affecting how the molecule fits into the ATP-binding pocket of the target kinase. nih.gov Steric hindrance can also impact the planarity of the molecule, which can affect its charge transport properties in materials science applications. scispace.com
Below is an interactive data table summarizing the influence of different substituents on the photophysical properties of selected this compound derivatives.
| Derivative | Substituent (Position) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| KF-1 | 4-methoxyphenyl (C2) | 380 | 480 | 0.25 | acs.org |
| KF-2 | 4-cyanophenyl (C2) | 390 | 520 | 0.15 | acs.org |
| KF-3 | 4-(trifluoromethyl)phenyl (C2) | 392 | 525 | 0.12 | acs.org |
| Probe 4 | Carboxylate group | - | - | 160-fold increase with HSA | mdpi.com |
Rational Design Principles for Tailored this compound Derivatives
The rational design of this compound derivatives is a key aspect of their application in both medicine and materials science. This approach involves the deliberate modification of the scaffold to achieve a specific function, whether it be potent and selective inhibition of a biological target or optimized properties for an electronic device.
In the realm of medicinal chemistry, the thieno[3,2-b]pyridine (B153574) scaffold has emerged as an attractive template for the development of highly selective kinase inhibitors . nih.gov The design principle often involves creating derivatives that can act as ATP-competitive inhibitors. A key strategy is to design molecules where the thieno[3,2-b]pyridine core has a weak interaction with the kinase hinge region, allowing for different binding modes that can still maintain high selectivity across the kinome. nih.gov This is often achieved by anchoring the inhibitor to the back pocket of the kinase, a feature that can be fine-tuned by the strategic placement of substituents. The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their potency and selectivity. For example, modifications to the substituents on the phenyl ring of a 2-phenylthis compound can significantly impact its inhibitory activity against specific kinases like VEGFR-2. uminho.pt
For applications in materials science , particularly in the field of organic electronics, the rational design of this compound derivatives focuses on tuning their electronic and charge transport properties. The goal is often to create materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge separation and transport in devices like polymer solar cells. rsc.org The introduction of electron-accepting or electron-donating moieties can be used to modulate the bandgap of polymers incorporating this scaffold. The planarity of the molecule, influenced by steric factors, is also a critical design consideration as it affects intermolecular packing and charge mobility. scispace.com
The following table presents examples of rationally designed this compound derivatives and their intended applications.
| Compound | Key Structural Features | Intended Application | Design Principle | Reference |
| MU1464 | Isomeric thieno[3,2-b]pyridine | Selective kinase inhibitor | Weak interaction with kinase hinge, anchoring to back pocket | nih.gov |
| MU1668 | Isomeric thieno[3,2-b]pyridine | Selective kinase inhibitor | Varied binding mode with high selectivity | nih.gov |
| MU1920 | Functionalized thieno[3,2-b]pyridine | Haspin kinase chemical probe | Optimization of chemical space for high selectivity | nih.gov |
| PDTPO-IDT | Copolymer with indacenodithiophene | Polymer solar cells | Wide bandgap and low HOMO for efficient charge separation | rsc.org |
Computational and Theoretical Investigations of Thieno 3,2 B Pyridin 5 4h One Systems
Quantum Chemical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic characteristics and reaction mechanisms of thieno[3,2-b]pyridin-5(4H)-one and its derivatives.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic properties of this compound derivatives are significantly influenced by the nature and position of substituents on the core scaffold. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the electronic transitions and reactivity of these molecules.
DFT calculations have shown that the substitution pattern on the this compound core dictates the energy levels of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap. researchgate.netniscpr.res.in For instance, in a study comparing 2-aryl and 3-aryl substituted derivatives, it was found that 2-aryl substitution leads to a more extended π-conjugation between the aryl ring and the electron-deficient pyridone core. niscpr.res.in This results in a higher HOMO energy and a narrower HOMO-LUMO gap compared to the 3-aryl analogues, where steric hindrance can lead to electronic decoupling. niscpr.res.in
The distribution of electron density in the FMOs is also a key determinant of the molecule's properties. In fluorescent 2-aryl derivatives, the HOMO is typically delocalized across the entire molecule, while the LUMO is more localized on the this compound core, indicating a potential for intramolecular charge transfer (ICT) upon excitation. niscpr.res.in This ICT character is often associated with the solvatochromic and fluorescent properties of these compounds.
Below is a table summarizing the calculated HOMO-LUMO energy levels for selected aryl-substituted this compound derivatives, illustrating the impact of substitution on their electronic properties.
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| KF-22 | 2-Aryl | -5.34 | -2.25 | 3.09 |
| KF-2 | 2-Aryl | -5.51 | -2.31 | 3.20 |
| 10bb | 3-Aryl | -5.67 | -2.03 | 3.64 |
| 10eo | 3-Aryl | -5.75 | -2.15 | 3.60 |
Calculations were performed at the B3LYP/6-311+G(d)/CPCM(dichloromethane) level of theory. researchgate.net
Computational Elucidation of Reaction Mechanisms and Energetics
Computational studies have been crucial in understanding the mechanisms of reactions used to synthesize the this compound core. One of the key synthetic routes is the regioselective aza-[3+3] cycloaddition of 3-aminothiophenes with α,β-unsaturated carboxylic acids. nih.govrsc.org
Mechanistic studies, supported by computational analysis, have revealed that this annulation proceeds via a head-to-tail regioselective pathway. nih.gov The proposed mechanism involves a stepwise process initiated by a C-1,4 conjugate addition, followed by an intramolecular N-1,2-addition (amide bond formation), and subsequent aromatization under basic conditions to yield the final this compound framework. nih.gov Computational evidence supports the favorability of this stepwise mechanism where the initial conjugate addition precedes the cyclization step. nih.gov
While detailed energetic data such as activation energies for each step of this specific reaction are not extensively reported in the available literature, DFT calculations are a powerful tool for determining the potential energy surface of a reaction, including the structures and energies of reactants, transition states, intermediates, and products. Such calculations would provide quantitative insights into the reaction kinetics and thermodynamics.
Molecular Docking and Dynamics Simulations
Molecular modeling techniques, including docking and dynamics simulations, are powerful tools for investigating the interactions of this compound derivatives with biological macromolecules, predicting their binding modes, and understanding their conformational behavior.
Prediction of Ligand-Target Interactions and Binding Modes
Molecular docking studies have been employed to predict and analyze the binding of this compound derivatives to protein targets. For example, a fluorescent probe based on the this compound scaffold was developed for the selective detection of Human Serum Albumin (HSA). Molecular docking simulations were performed to understand the binding mode of this probe with HSA. The results indicated that the probe likely binds to the subdomain IIIA of HSA, a known binding site for many small molecules. This prediction was further supported by drug displacement experiments.
The weak interaction of the broader thieno[3,2-b]pyridine (B153574) core with the kinase hinge region has been noted to allow for diverse binding modes, which can still maintain high selectivity across the kinome.
Conformational Analysis of this compound Derivatives
The conformational flexibility of this compound derivatives, particularly concerning the orientation of substituent groups, can significantly impact their biological activity and photophysical properties. For instance, in 3-aryl substituted derivatives, significant steric repulsion between the 3-aryl group and an adjacent N-methyl substituent can lead to a non-planar conformation, resulting in electronic decoupling and quenching of fluorescence. niscpr.res.in
Computational conformational analysis can systematically explore the potential energy surface of a molecule to identify low-energy conformers. These studies are essential for understanding the three-dimensional structure of these molecules and how they present themselves for interaction with biological targets. While detailed conformational analysis studies specifically for a broad range of this compound derivatives are not extensively documented in the reviewed literature, such computational methods are crucial for rational drug design.
Structure-Activity Relationship (SAR) and Ligand Efficiency Studies via Computational Methods
Computational methods play a vital role in establishing structure-activity relationships (SAR) and evaluating the ligand efficiency of this compound derivatives, guiding the optimization of lead compounds in drug discovery.
Research on thieno[3,2-b]pyridine-5-carboxamide derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) has provided valuable SAR insights. nih.gov These studies, while not exclusively computational, demonstrate how systematic modifications to the scaffold and its substituents affect biological activity. For example, the replacement of a picolinamide (B142947) core with the thieno[3,2-b]pyridine moiety led to compounds with similar potency. nih.gov Further substitutions on the thieno[3,2-b]pyridine ring and the amide portion revealed that even minor changes, such as moving a fluoro substituent on a pyridine (B92270) amide from the 5-position to the 6-position, can lead to a significant reduction in potency. nih.gov
Quantitative structure-activity relationship (QSAR) models can be developed using computational descriptors to correlate the chemical structure of compounds with their biological activities. For the related thieno[2,3-b]pyridinone scaffold, QSAR calculations have successfully provided a consistent interpretation of the potencies of a series of compounds.
Ligand efficiency (LE) is a metric used to assess the binding efficiency of a compound in relation to its size (typically measured by the number of heavy atoms). While specific ligand efficiency studies for this compound derivatives were not found in the reviewed literature, fragment-based screening and computational modeling of the related thieno[3,2-d]pyrimidin-4(3H)-one scaffold have identified ligand-efficient fragments that bind to PDK1. This highlights the utility of such computational approaches in identifying efficient starting points for drug discovery based on the thienopyridinone core.
The table below presents hypothetical SAR data for a series of this compound derivatives, illustrating how computational and experimental data can be integrated to guide drug design.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| TP-01 | H | H | 1500 | 0.25 | 2.5 |
| TP-02 | 4-Methoxyphenyl | H | 50 | 0.31 | 4.1 |
| TP-03 | 4-Chlorophenyl | H | 80 | 0.29 | 3.8 |
| TP-04 | 4-Methoxyphenyl | Methyl | 35 | 0.32 | 4.3 |
| TP-05 | 3,4-Dimethoxyphenyl | H | 65 | 0.30 | 3.9 |
This table is illustrative and based on general principles of medicinal chemistry, as specific comprehensive computational SAR and ligand efficiency data for this compound were not available in the searched literature.
Advanced Research Applications of Thieno 3,2 B Pyridin 5 4h One Derivatives
Development of Fluorescent Probes and Imaging Agents
The inherent fluorescence of the thieno[3,2-b]pyridin-5(4H)-one core has been extensively leveraged to create a new class of fluorophores, often referred to as KIOST-Fluors (KFs). These derivatives have shown significant promise as fluorescent probes and imaging agents due to their tunable photophysical properties and sensitivity to their environment.
Design and Synthesis of Fluorescent this compound Fluorophores
The synthesis of fluorescent this compound derivatives is primarily achieved through a multi-step process that allows for the introduction of various functional groups, thereby enabling the fine-tuning of their properties. A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction followed by a regioselective aza-[3+3] cycloaddition of 3-aminothiophenes with α,β-unsaturated carboxylic acids. researchgate.netacs.orgresearchgate.netnih.gov This approach facilitates the creation of a diverse library of derivatives with substitutions at different positions of the scaffold.
Another innovative synthetic method involves a gold(I)-catalyzed 6-endo-dig intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides. acs.org This process has been shown to improve the brightness of the resulting fluorophores. The modular nature of these synthetic strategies is crucial for developing probes with specific functionalities and photophysical characteristics tailored for various bioimaging applications. The substitution pattern on the this compound scaffold has been found to be a key determinant of its optical and biological properties. Specifically, 2-aryl substituted analogues tend to exhibit strong fluorescence, while 3-aryl derivatives have been noted for their antitumor activities. nih.gov
Chemical Tuning of Photophysical Properties (e.g., Emission Wavelength, Quantum Yield, Stokes Shift)
A significant advantage of the this compound scaffold is the ability to chemically tune its photophysical properties. By strategically introducing different functional groups on the core structure, researchers can modulate the emission wavelength, quantum yield, and Stokes shift of the resulting fluorophores. acs.orgresearchgate.net For instance, the choice of substituents on the aryl ring of 2-arylthieno[3,2-b]pyridin-5(4H)-ones can lead to bathochromically tunable emission maxima in the visible range. nih.gov
These derivatives have been reported to display high quantum yields, with some reaching up to 0.99, and large Stokes shifts, with some extending up to 232 nm. nih.gov The environmental sensitivity of these fluorophores is another key feature, with their fluorescence properties often changing in response to the polarity of the surrounding medium. This characteristic is particularly valuable for the development of responsive probes for biological systems.
| Compound | Substitution Pattern | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |
|---|---|---|---|---|---|
| KF-Series (general) | 2-aryl substituted | Varies | Visible range | Up to 0.99 | Up to 232 |
| Fluorophore 4 (for HSA) | Not specified in detail | 455 (excitation) | Not specified | Not specified | Not specified |
Application in Bioimaging and Biosensing (e.g., Human Serum Albumin (HSA) Selective Probes, F-actin Imaging)
The tailored photophysical properties of this compound derivatives have led to their successful application in bioimaging and biosensing. A notable example is the development of a selective and sensitive fluorescent probe for Human Serum Albumin (HSA). researchgate.netmdpi.com Through fluorescence-based high-throughput screening of a library of these derivatives, a specific fluorophore was identified that exhibits a significant fluorescence enhancement (a 160-fold increase) upon binding to HSA. nih.gov This probe demonstrated high sensitivity with a detection limit of 8 nM and the ability to distinguish HSA from bovine serum albumin (BSA). nih.gov Such probes are of great clinical importance as the level of HSA in biological fluids is a key health indicator. mdpi.comnih.gov
In the realm of cellular imaging, this compound derivatives have been utilized to create fluorescent probes for F-actin. acs.org By conjugating a phalloidin moiety to the fluorophore, researchers have synthesized chemical probes, named KF-P1 and KF-P2, for fluorescent imaging of F-actin in cells. acs.org This application highlights the potential of this scaffold in visualizing cellular structures and dynamics with high specificity.
Exploitation as a Privileged Scaffold in Medicinal Chemistry Research
Beyond their utility in fluorescence imaging, this compound and its closely related derivatives are recognized as privileged scaffolds in medicinal chemistry. Their rigid, heterocyclic structure provides a robust framework for the design of molecules that can interact with biological targets with high affinity and selectivity.
Discovery of Enzyme and Receptor Modulators
The thieno[3,2-b]pyridine (B153574) core has been successfully employed in the discovery of potent and selective receptor modulators. A notable example is the development of a series of thieno[3,2-b]pyridine-5-carboxamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govnih.gov Starting from a known picolinamide (B142947) compound, a structure-activity relationship study led to the identification of the thieno[3,2-b]pyridine-5-carboxamide core as a competent replacement. nih.gov
These compounds demonstrated high potency, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov For instance, replacing a picolinamide core with the thieno[3,2-b]pyridine scaffold in one series of compounds resulted in a derivative with an hmGlu5 IC50 of 61 nM. nih.gov Further modifications, such as the substitution with a methyl group at the 6-position of a pyridine (B92270) amide, led to a 3-fold improvement in potency, yielding a compound with an hmGlu5 IC50 of 22 nM. nih.gov These findings underscore the potential of the thieno[3,2-b]pyridine scaffold in the development of novel therapeutics targeting G-protein coupled receptors.
| Compound ID | Core Structure | Key Substituents | hmGlu5 IC50 (nM) |
|---|---|---|---|
| 19aB | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether and 5-fluoropyridyl amide | 61 |
| 19aD | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether and 6-methylpyridyl amide | 22 |
| 19aC | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether and 6-fluoropyridyl amide | 1100 |
Rational Design of Selective Kinase Inhibitors
While the rational design of selective kinase inhibitors based specifically on the this compound scaffold is not extensively detailed in the reviewed literature, the antitumor activity of certain derivatives suggests a potential role in this area. Research has shown that the biological and optical behaviors of the this compound scaffold are dependent on the aryl substitution site. nih.gov Specifically, 3-aryl derivatives have been found to exhibit notable antitumor activity, in contrast to their 2-aryl counterparts which are strongly fluorescent. nih.gov
This divergence in function suggests that the 3-aryl substituted thieno[3,2-b]pyridin-5(4H)-ones could serve as a starting point for the rational design of anticancer agents, which often involves the inhibition of specific kinases. The cytotoxic effects observed for these compounds across multiple cancer cell lines warrant further investigation into their mechanism of action, which may involve the modulation of kinase activity. nih.gov The development of selective kinase inhibitors from this scaffold would likely involve computational modeling and structure-activity relationship studies to optimize their interaction with the kinase active site.
Exploration of Binding Modes and Hinge Region Interactions
The thieno[3,2-b]pyridine scaffold has been identified as a unique template for the design of kinase inhibitors due to its distinct interaction with the ATP-binding site. A notable characteristic of this scaffold is its weak interaction with the kinase hinge region. nih.gov This property allows for considerable flexibility in the binding orientation of its derivatives, leading to profoundly different binding modes. nih.gov This variability is a key factor in achieving high kinome-wide selectivity. nih.gov
For instance, isomers of thieno[3,2-b]pyridine-based inhibitors, such as MU1464 and MU1668, demonstrate that despite their structural similarity, they can adopt different binding poses within the kinase active site while maintaining high selectivity. nih.gov This suggests that the core structure serves as an anchor, primarily interacting with the back pocket of the kinase, rather than forming strong, conventional hydrogen bonds with the hinge region, which is typical for many ATP-competitive inhibitors. nih.gov This non-ATP-mimetic mode of action provides a strategic advantage in the development of highly selective kinase inhibitors. nih.gov
Targeting Underexplored Protein Kinases (e.g., Haspin, CDKLs)
The versatility of the thieno[3,2-b]pyridine scaffold has been leveraged to develop inhibitors for protein kinases that are less explored as drug targets. nih.gov Among these are Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases, which are involved in critical cellular processes and have been implicated in diseases such as cancer. nih.gov
Researchers have successfully designed highly selective inhibitors of Haspin kinase based on the thieno[3,2-b]pyridine core. nih.gov One such compound, MU1920, has been developed as a quality chemical probe suitable for in vivo studies. nih.gov Although Haspin inhibition is linked to mitotic processes, it has been observed that inhibiting Haspin alone may not be sufficient to induce a cytotoxic effect in cancer cells. nih.gov
The adaptability of the thieno[3,2-b]pyridine scaffold extends beyond Haspin, showing promise for the development of inhibitors against other underexplored kinases like the CDKL family. nih.gov This highlights the potential of this chemical framework to expand the landscape of druggable kinases.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
While specific SAR studies on this compound are not extensively detailed in the provided context, studies on the broader class of thienopyridine derivatives offer valuable insights into the structural requirements for biological activity. For the related thieno[2,3-b]pyridin-4-one series, optimization studies have been crucial in identifying potent antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. nih.gov
Broad Spectrum Biological Activities in Preclinical Research (e.g., anticancer, anti-inflammatory, antimicrobial)
Derivatives of the this compound scaffold and related thienopyridines have demonstrated a wide range of biological activities in preclinical studies, underscoring their potential as therapeutic agents.
Anticancer Activity: this compound derivatives have shown notable site-dependent antitumor activity. nih.gov Specifically, 3-aryl substituted derivatives exhibit significant anticancer potential against a panel of human cancer cell lines, including renal (ACHN), breast (MDA-MB-231), colon (HCT-15), gastric (NUGC-3), prostate (PC-3), and lung (NCI-H23) cancer. nih.gov In contrast, 2-aryl analogues tend to display strong fluorescence, suggesting a divergence of function based on the substitution pattern. nih.gov Importantly, selected compounds have demonstrated low cytotoxicity towards normal human lung fibroblast cells (MRC-9), indicating a favorable selectivity for cancer cells. nih.gov
| Cell Line | Cancer Type |
| ACHN | Renal |
| MDA-MB-231 | Breast |
| HCT-15 | Colon |
| NUGC-3 | Gastric |
| PC-3 | Prostate |
| NCI-H23 | Lung |
Table 1: Human cancer cell lines used for evaluating the anticancer potential of 3-arylthieno[3,2-b]pyridin-5(4H)-ones.
Anti-inflammatory Activity: Thieno[2,3-d]pyrimidine derivatives, a related class of compounds, have been investigated for their anti-inflammatory properties. Certain derivatives have been shown to significantly inhibit the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These compounds were also found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov
Antimicrobial Activity: The antimicrobial potential of thienopyrimidine derivatives has also been explored. Some compounds have exhibited significant antibacterial activity, particularly against Gram-positive bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. nih.gov Other studies on thieno[2,3-b]thiophene derivatives have also reported potent antimicrobial activity against various bacterial and fungal strains. nih.gov
| Organism | Activity |
| Gram-positive bacteria (MRSA, VRE) | Significant antibacterial activity nih.gov |
| Gram-negative bacteria | Weak antibacterial activity nih.gov |
| Various bacterial and fungal strains | Potent antimicrobial activity nih.gov |
Table 2: Summary of antimicrobial activity of related thieno-fused pyridine derivatives.
Role as Versatile Building Blocks for Complex Molecular Architectures
The this compound core is not only a pharmacophore for biologically active compounds but also serves as a versatile building block for the synthesis of more complex molecular architectures. nih.gov The synthesis of the core itself can be achieved through methods like the BOP-promoted aza-[3+3] cycloaddition between thiophen-3-amines and α,β-unsaturated carboxylic acids. nih.gov This reaction is followed by a base-induced dehydrogenation to yield the final this compound framework. nih.gov
Once formed, this scaffold can be further functionalized at various positions, allowing for the construction of diverse chemical libraries. For example, the synthesis of new 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines has been achieved through Suzuki cross-coupling reactions of the corresponding 3-bromo derivative with (hetero)arylboronic acids. researchgate.net This demonstrates the utility of the thieno[3,2-b]pyridine system as a platform for introducing a wide range of substituents, thereby enabling the exploration of chemical space and the development of novel compounds with tailored properties. The ability to perform such transformations highlights the role of this compound and its derivatives as key intermediates in the synthesis of complex, polycyclic, and substituted heterocyclic systems.
Future Perspectives and Emerging Directions in Thieno 3,2 B Pyridin 5 4h One Research
Innovations in Green and Sustainable Synthetic Methodologies
The future of synthesizing Thieno[3,2-b]pyridin-5(4H)-one and its derivatives is increasingly steering towards green and sustainable chemistry. Traditional synthetic routes have often involved harsh reagents, toxic solvents, and multiple steps, leading to significant chemical waste. ijprajournal.com The growing emphasis on sustainability is driving the development of methodologies that align with the principles of atom economy, reduced E-factor, and energy efficiency. ijprajournal.comresearchgate.net
Key innovations are expected in the following areas:
Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step, are central to green chemistry as they minimize waste and enhance atom economy. ijprajournal.com Future research will likely focus on designing novel MCRs for the one-pot synthesis of the this compound core.
Solvent-Free and Benign Solvent Systems: A significant push is being made to replace toxic solvents with greener alternatives or to develop solvent-free reaction conditions. researchgate.net Microwave-assisted and mechanochemical syntheses are promising avenues that can reduce reaction times and energy consumption. researchgate.net
Catalysis: The use of benign or recyclable catalysts, including organocatalysts and biocatalysts, is a key trend. researchgate.netresearchgate.net These approaches can replace heavy metal catalysts, which are often toxic and difficult to remove from the final product.
Flow Chemistry: The integration of flow chemistry offers a pathway for safer, more efficient, and scalable synthesis, which is crucial for industrial applications. researchgate.net The aza-[3+3] cycloaddition, a key step in forming the pyridinone ring, is a candidate for adaptation to flow systems, potentially improving yield and purity. nih.govresearchgate.net
By embracing these sustainable strategies, researchers can not only reduce the environmental impact of synthesis but also accelerate the drug discovery process by enabling faster access to diverse libraries of this compound analogs. ijprajournal.comresearchgate.net
Development of Advanced Functionalized Derivatives with Enhanced Specificity
A significant area of ongoing research is the rational design and synthesis of functionalized this compound derivatives to achieve enhanced specificity for particular biological targets or material properties. The core scaffold's versatility allows for targeted modifications that can fine-tune its physicochemical and biological characteristics.
Recent studies have demonstrated that the functional properties of the this compound scaffold are highly dependent on the site of substitution. A notable example is the divergent behavior of aryl-substituted derivatives; 2-aryl analogues exhibit strong fluorescence, whereas 3-aryl derivatives display significant antitumor activity. nih.govrsc.org This site-dependent modulation highlights the potential for creating dual-function molecules or highly specific agents by carefully controlling the regiochemistry of synthesis. nih.gov
The development of these advanced derivatives relies on a deep understanding of their structure-activity relationships (SAR). For instance, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a scaffold-hopping approach led to the identification of Thieno[3,2-b]pyridine-5-carboxamide as a potent core replacement for other heterocyclic systems. nih.gov Subsequent modifications to the amide moiety further optimized the potency and pharmacokinetic properties of these compounds. nih.gov
| Derivative Class | Substitution Pattern | Primary Property/Activity | Potential Application |
| 2-Arylthieno[3,2-b]pyridin-5(4H)-ones | Aryl group at C2 position | Strong fluorescence with high quantum yields. nih.govrsc.org | Fluorescent probes, bio-imaging agents, organic electronics. nih.gov |
| 3-Arylthieno[3,2-b]pyridin-5(4H)-ones | Aryl group at C3 position | Notable antitumor activity against various cancer cell lines. nih.govrsc.org | Oncology, cancer therapeutics. mdpi.com |
| Thieno[3,2-b]pyridine-5-carboxamides | Carboxamide at C5, alkoxy at C7 | Potent mGlu₅ negative allosteric modulators. nih.gov | Neurodegenerative and psychiatric disorders. nih.gov |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | (Hetero)aryl at C3, carboxylate at C2 | Antitumor activity against triple-negative breast cancer. mdpi.com | Oncology, specifically for aggressive breast cancers. mdpi.com |
Future efforts will continue to exploit this tunability, creating derivatives with improved selectivity, reduced off-target effects, and enhanced efficacy for a wide range of applications.
Expanding the Scope of Biological Targets and Therapeutic Modalities
The this compound scaffold and its related thienopyridine isomers are proving to be fertile ground for the discovery of novel therapeutic agents across a broad spectrum of diseases. Initially recognized for their antiplatelet activity, the therapeutic potential of these compounds is now understood to be much wider. nih.govnih.gov
Current and emerging research is focused on several key therapeutic areas:
Oncology: Thienopyridine derivatives have demonstrated significant potential as anticancer agents. nih.govekb.eg Specific derivatives of this compound have shown potent activity against a range of human cancer cell lines, including renal, breast, colon, gastric, prostate, and lung cancers. nih.gov Furthermore, novel carboxylate derivatives have been synthesized and evaluated for their effectiveness against aggressive triple-negative breast cancer. mdpi.com The mechanisms of action are also being explored, with some thienopyridines acting as inhibitors of crucial kinases like Src and VEGFR-2, which are involved in tumor growth and angiogenesis. mdpi.com
Neurodegenerative and Psychiatric Disorders: A highly promising area of research is the development of Thieno[3,2-b]pyridine (B153574) derivatives as modulators of central nervous system targets. Thieno[3,2-b]pyridine-5-carboxamides have been identified as potent and selective negative allosteric modulators of the mGlu₅ receptor, a target implicated in conditions such as Parkinson's disease, fragile X syndrome, anxiety, and major depressive disorder. nih.gov Additionally, research has pointed to the potential of novel Thieno[3,2-b]pyridine derivatives in the treatment of Huntington's disease. researchgate.net
Infectious Diseases: The scaffold is also being investigated for its antimicrobial properties. Derivatives of the closely related Thieno[2,3-b]pyridinone have been designed that exhibit potent activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA). tandfonline.com
| Therapeutic Area | Biological Target/Disease | Specific Thienopyridine Scaffold |
| Oncology | Various Cancers (renal, breast, colon, etc.) | 3-Arylthieno[3,2-b]pyridin-5(4H)-ones nih.gov |
| Triple-Negative Breast Cancer | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com | |
| Cancer (general) | Thieno[2,3-c]pyridine derivatives (as Hsp90 inhibitors) nih.gov | |
| Neurological Disorders | Parkinson's, Anxiety, Depression | Thieno[3,2-b]pyridine-5-carboxamides (mGlu₅ NAMs) nih.gov |
| Huntington's Disease | Novel Thieno[3,2-b]pyridine Derivatives researchgate.net | |
| Alzheimer's Disease | Thieno[3,2-c]pyrazol-3-amine derivatives (GSK-3β inhibitors) semanticscholar.org | |
| Infectious Diseases | Tuberculosis | Thieno[2,3-b]pyridinone derivatives (InhA inhibitors) tandfonline.com |
As research continues, it is anticipated that the scope of biological targets for this versatile scaffold will continue to expand, leading to the development of new therapeutic modalities for a host of challenging diseases.
Integration with Artificial Intelligence and Machine Learning for De Novo Design
The convergence of computational power and medicinal chemistry is set to revolutionize the discovery of new this compound derivatives. Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools for de novo drug design, offering the potential to navigate the vast chemical space with unprecedented speed and efficiency. frontiersin.orgresearchgate.net
The application of these technologies to the this compound scaffold could manifest in several ways:
Generative Design: AI models can be fine-tuned on a set of known active this compound compounds to generate novel, synthetically feasible derivatives. ethz.ch This allows for the exploration of new chemical space around the core scaffold, potentially leading to compounds with improved potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties.
Property Prediction: ML models can be developed to predict the biological activity, toxicity, and pharmacokinetic profiles of virtual this compound libraries. This enables rapid in silico screening, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov
Reinforcement Learning: This approach can be used to iteratively optimize generated molecules against a desired property profile. nih.gov For example, a generative model could be rewarded for creating this compound structures that are predicted to have high binding affinity to a specific cancer target while also having low predicted toxicity.
A significant challenge in de novo design has been ensuring the synthetic accessibility of the generated molecules. nih.gov Future AI models will increasingly incorporate retrosynthesis planning algorithms to ensure that the designed compounds can be practically synthesized in the lab. nih.gov The integration of AI and ML promises to accelerate the design-make-test-analyze cycle, leading to the faster discovery of next-generation drugs based on the this compound framework.
Exploration of New Material Science Applications
Beyond its therapeutic potential, the unique electronic and photophysical properties of the this compound scaffold make it an attractive candidate for applications in material science, particularly in the field of organic electronics.
Organic Photovoltaics (OPVs): A derivative, 4-(2-octyldodecyl)-dithieno[3,2-b:2′,3′-d]pyridin-5(4H)-one (DTPO), has been successfully used as a building block for donor-acceptor type copolymers in organic solar cells. nih.gov These materials exhibit wide optical bandgaps and low HOMO energy levels, which are desirable for achieving high open-circuit voltages. nih.gov Solar cells based on these copolymers have achieved impressive power conversion efficiencies, demonstrating the potential of this scaffold in renewable energy technologies. nih.gov
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fused thienopyridine system is beneficial for charge carrier mobility. The homopolymer of DTPO has shown high hole mobility, making it suitable for use in OFETs, which are fundamental components of flexible electronics, displays, and sensors. nih.gov Related thienopyridine isomers have also been incorporated into high-performance organic semiconductors for OFET applications. rsc.org
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials: As previously noted, 2-aryl substituted this compound derivatives are highly fluorescent, with tunable emission spectra and high quantum yields. nih.govresearchgate.net These properties make them promising candidates for use as emitters in OLEDs for display and lighting applications. beilstein-journals.org Their environmental sensitivity also suggests potential use as fluorescent probes for chemical or biological sensing. researchgate.net
| Material Application | Relevant Derivative/Scaffold | Key Properties |
| Organic Solar Cells | Dithieno[3,2-b:2′,3′-d]pyridin-5(4H)-one (DTPO) Copolymers | Wide bandgap (~2.05 eV), good hole-transporting ability. nih.gov |
| Organic Field-Effect Transistors | DTPO Homopolymer, TPyI-based polymers | High hole mobility, planar structure promoting charge transport. nih.govrsc.org |
| OLEDs / Fluorescent Probes | 2-Arylthieno[3,2-b]pyridin-5(4H)-ones | Strong fluorescence, high quantum yields, tunable emission. nih.govresearchgate.net |
The future in this area will likely involve the synthesis of new derivatives with tailored electronic properties to further enhance device performance. By modifying substituents on the core structure, researchers can fine-tune the energy levels (HOMO/LUMO), absorption spectra, and charge transport characteristics to optimize these materials for specific electronic and photonic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
